2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H10ClN3O3 and a molecular weight of 303.7 g/mol . This compound is characterized by the presence of a benzamide group linked to a benzylideneamino group, which is further substituted with chloro and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.
Analyse Chemischer Reaktionen
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Condensation: The benzylideneamino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial nucleic acid and protein synthesis . Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide can be compared with other similar compounds, such as:
2-chloro-5-nitrobenzamide: This compound lacks the benzylideneamino group and has different chemical properties and applications.
2-chloro-5-nitrobenzaldehyde: This compound is a precursor in the synthesis of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide and has distinct reactivity due to the presence of the aldehyde group.
Benzamide derivatives: Various benzamide derivatives with different substituents exhibit a range of biological activities and chemical properties.
The uniqueness of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H10ClN3O3 |
---|---|
Molekulargewicht |
303.70 g/mol |
IUPAC-Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-6-5-10(18(20)21)7-9(12)8-17-13-4-2-1-3-11(13)14(16)19/h1-8H,(H2,16,19) |
InChI-Schlüssel |
YDQSRGKTWQZRBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.